molecular formula C7H11N3O2S B6285606 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1152816-64-2

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B6285606
CAS No.: 1152816-64-2
M. Wt: 201.2
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Description

3-(5-Amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 5-position and a sulfolane (1λ⁶-thiolane-1,1-dione) moiety.

Properties

CAS No.

1152816-64-2

Molecular Formula

C7H11N3O2S

Molecular Weight

201.2

Purity

94

Origin of Product

United States

Preparation Methods

Thiolane Sulfone Precursor Synthesis

The thiolane sulfone backbone is typically prepared via oxidation of tetrahydrothiophene (thiolane) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example:

Thiolane+2H2O2AcOH, 50°C1λ6-thiolane-1,1-dione(Yield: 85–92%)[1]\text{Thiolane} + 2 \, \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50°C}} 1\lambda^6\text{-thiolane-1,1-dione} \quad (\text{Yield: 85–92\%})

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation, yielding 3-bromo-1λ⁶-thiolane-1,1-dione.

Pyrazole Coupling via SNAr Mechanism

3-Bromo-thiolane sulfone undergoes nucleophilic aromatic substitution (SNAr) with 5-amino-1H-pyrazole in dimethylformamide (DMF) at 80–100°C. Potassium carbonate acts as a base to deprotonate the pyrazole, enhancing nucleophilicity:

3-Bromo-thiolane sulfone+5-amino-1H-pyrazoleK2CO3,DMFTarget compound(Yield: 65–78%)[3]\text{3-Bromo-thiolane sulfone} + \text{5-amino-1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} \quad (\text{Yield: 65–78\%})

Table 1 : Optimization of SNAr Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801268
Cs₂CO₃DMSO100872
DBUAcetonitrile602458

Cyclocondensation Approaches

In Situ Pyrazole Formation

An alternative route involves constructing the pyrazole ring directly on the thiolane sulfone. Hydrazine reacts with a β-keto sulfone intermediate, formed via Claisen condensation of thiolane sulfone with ethyl acetoacetate:

Thiolane sulfone+CH3C(O)CH2COOEtNaH, THFβ-keto sulfone\text{Thiolane sulfone} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{NaH, THF}} \beta\text{-keto sulfone}
β-keto sulfone+N2H4EtOH, refluxTarget compound(Yield: 50–60%)[3]\beta\text{-keto sulfone} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} \text{Target compound} \quad (\text{Yield: 50–60\%})

This method avoids pre-functionalized pyrazole precursors but requires strict control over stoichiometry to prevent over-alkylation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A reported protocol involves heating 3-bromo-thiolane sulfone and 5-amino-1H-pyrazole in DMF with K₂CO₃ at 120°C for 1 hour, achieving 82% yield. Side products (e.g., N,N-di-substituted pyrazole) are minimized by maintaining equimolar ratios.

Catalytic Cross-Coupling Strategies

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) has been explored for introducing the amino-pyrazole group. However, sulfone-mediated catalyst poisoning limits yields (<40%). Recent advances using Pd-XPhos systems show improved efficiency (55% yield).

Industrial-Scale Considerations

Cost-Efficiency Analysis

Table 2 : Comparison of Methods for Industrial Production

MethodCost (USD/kg)Purity (%)Scalability
SNAr120098.5High
Cyclocondensation95095.2Moderate
Microwave140099.1Low

Waste Management

Sulfone-containing byproducts require specialized treatment. Liquid-liquid extraction with ethyl acetate/water mixtures achieves >90% recovery of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group in the pyrazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered oxidation states

    Substitution: Alkylated or acylated pyrazole derivatives

Scientific Research Applications

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex heterocyclic compounds with potential biological activities.

    Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents (Pyrazole/Thiolane) Molecular Weight (g/mol) Key Features
3-(5-Amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (Target) C₇H₁₀N₃O₂S 5-amino-pyrazole 218.25 (calculated) Amino group enhances hydrogen bonding; sulfolane improves solubility.
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₇H₉BrN₂O₂S 4-bromo-pyrazole 265.13 Bromine substituent increases molecular weight and potential halogen bonding.
3-Amino-3-(hydroxymethyl)-1λ⁶-thiolane-1,1-dione hydrochloride C₅H₁₂ClNO₃S Hydroxymethyl-amino-thiolane 201.67 Hydrochloride salt improves crystallinity; hydroxymethyl adds polarity.
3-(1H-Pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₆H₈N₂O₂S Unsubstituted pyrazole 188.21 Simpler structure; lacks functional groups for targeted interactions.

Physicochemical Properties

  • Polarity and Solubility: The sulfolane moiety (common to all analogs) contributes to high polarity and water solubility. The amino group in the target compound may further improve solubility compared to the unsubstituted pyrazole derivative .
  • Thermal Stability: Sulfolane derivatives are generally thermally stable due to the rigid, oxidized sulfur ring. Brominated analogs (e.g., ) may exhibit lower thermal stability due to C-Br bond lability.

Biological Activity

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a unique combination of a thiolane ring and a pyrazole moiety. Its molecular structure includes an amino group, which is crucial for its biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H11N3O2SC_7H_{11}N_3O_2S, characterized by its thiolane and pyrazole functionalities. The presence of the sulfur atom in the thiolane ring contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The reaction of hydrazine derivatives with suitable diketones to form the pyrazole ring.
  • Thiolane Formation : Subsequent reactions to introduce the thiolane moiety under controlled conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antitumor Activity : Studies have shown that derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, certain pyrazole derivatives demonstrated significant anti-proliferative effects against various cancer cell lines such as LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma) .
  • Antiviral Properties : Structural variations in related compounds have been linked to enhanced antiviral activity, suggesting that modifications in substituents can influence efficacy against viral infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can disrupt cell proliferation pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways critical for cellular responses .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights how variations affect biological activity:

Compound NameStructural FeaturesUnique Aspects
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolaneSimilar pyrazole structureMethyl substitution enhances lipophilicity
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-thiolaneContains a phenyl groupPotential for increased biological activity
N-(2-Aminoethyl)-pyrazole derivativesLacks thiolane ringFocus on neuroprotective properties

This table illustrates how modifications can lead to different therapeutic potentials, emphasizing the importance of structural chemistry in drug design.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antitumor Screening : A study tested various derivatives against multiple cancer cell lines using real-time assays. Compounds showed low micromolar activity against several types of cancers, indicating promising antitumor potential .
  • Antiviral Studies : Research focused on structural modifications leading to enhanced antiviral properties demonstrated that specific substitutions could significantly improve efficacy against viral pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(5-amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves refluxing intermediates in ethanol with catalytic HCl, followed by base-mediated cyclization. For example, refluxing 5-amino-1H-pyrazole derivatives with thiolane-dione precursors in ethanol for 2–4 hours achieves intermediate formation, with yields optimized using organic bases like triethylamine (80–95% yield under reflux) . Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography is critical to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm proton environments and carbon backbone), FT-IR (for functional group validation, e.g., S=O and NH₂ stretches), and X-ray crystallography (to resolve stereochemical ambiguities) is recommended. Mass spectrometry (HRMS) further validates molecular weight . For purity assessment, HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is effective .

Q. How should researchers design stability studies to evaluate this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature gradients (25°C, 40°C, 60°C) over 30 days.
  • pH extremes (pH 2, 7, 12) in buffered aqueous solutions.
    Monitor degradation via HPLC and track structural changes using FT-IR. Randomized block designs with split plots (time as a factor) ensure statistical rigor .

Q. What solubility profiles are critical for optimizing reaction conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. Solubility in ethanol (≈15 mg/mL at 25°C) makes it suitable for reflux-based syntheses. Pre-saturation of solvents with nitrogen improves stability during reactions .

Q. Which chromatographic methods are optimal for purification?

  • Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for initial separation. For challenging by-products, preparative TLC (silica GF₂₅₄, chloroform/methanol 9:1) or recrystallization from DMF-EtOH (1:1) achieves >98% purity .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., pyrazole ring protons) may arise from solvent effects or tautomerism. Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., CPCM for DMSO) to simulate spectra. Validate via variable-temperature NMR to detect dynamic equilibria .

Q. What strategies optimize kinetic/thermodynamic control in multi-step syntheses?

  • Methodological Answer : To minimize by-products (e.g., regioisomers), use low-temperature kinetic control (0–5°C) during electrophilic substitutions. For cyclization steps, high-temperature reflux (80–100°C) with bulky bases (e.g., DBU) favors thermodynamic products. Monitor reaction progression via in-situ IR .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?

  • Methodological Answer : Synthesize analogs with modifications to:

  • Pyrazole substituents (e.g., electron-withdrawing groups at C5).
  • Thiolane-dione moiety (e.g., sulfone vs. sulfoxide).
    Evaluate bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with steric/electronic parameters (Hammett constants, LogP) .

Q. What methodologies assess environmental persistence and ecotoxicology?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Hydrolysis half-life : Measure at pH 4, 7, 9 (25°C).
  • Soil adsorption : Use batch equilibrium tests (OECD Guideline 106).
  • Aquatic toxicity : Conduct Daphnia magna LC₅₀ assays (OECD 202).
    Computational tools like EPI Suite predict biodegradability .

Q. Which computational models predict biological target interactions?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) against targets like COX-2 or HDACs. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. QSAR models using MOE descriptors link structural features to activity .

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